

# Tanghinin: A Technical Guide to its Relationship with Other Cardiac Glycosides

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## Compound of Interest

Compound Name: *Tanghinin*

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## Introduction

Cardiac glycosides are a class of naturally occurring steroid-like compounds renowned for their profound effects on cardiac muscle. For centuries, they have been utilized in the treatment of heart conditions, most notably heart failure and atrial fibrillation. These compounds exert their therapeutic and toxic effects primarily through the inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase, a crucial enzyme responsible for maintaining cellular ion homeostasis. This guide provides an in-depth technical exploration of **Tanghinin**, a less-studied cardenolide glycoside, and its relationship to other prominent cardiac glycosides such as digoxin, digitoxin, and ouabain. We will delve into their comparative structures, mechanisms of action, and biological activities, supported by detailed experimental protocols and data presented for scientific evaluation.

**Tanghinin** is a cardenolide glycoside isolated from the seeds of the sea mango (*Cerbera manghas*), a plant known for its toxicity.<sup>[1][2]</sup> Like other cardiac glycosides, it exhibits cytotoxic activities and has been investigated for its potential as an antineoplastic agent.<sup>[1]</sup> Understanding its unique structural features and how they translate to its biological activity in comparison to well-established cardiac glycosides is crucial for its potential development as a therapeutic agent.

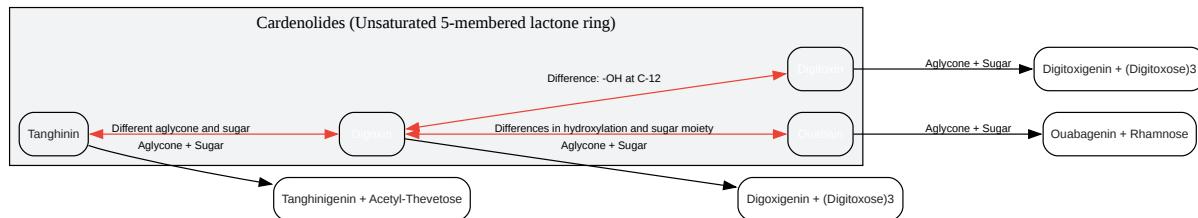
## Chemical Structures and Relationships

Cardiac glycosides share a common structural framework consisting of a steroid nucleus (aglycone) and one or more sugar moieties (glycone). The aglycone portion is responsible for the pharmacological activity, while the sugar portion influences the pharmacokinetic properties of the molecule. Cardiac glycosides are broadly classified into two groups based on the type of lactone ring attached at the C-17 position of the steroid nucleus: cardenolides, which have an unsaturated five-membered lactone ring, and bufadienolides, which possess a doubly unsaturated six-membered lactone ring. **Tanghinin**, digoxin, digitoxin, and ouabain are all cardenolides.

The subtle yet significant structural differences between these molecules, particularly in the hydroxylation pattern of the steroid nucleus and the composition of the sugar moieties, dictate their potency, pharmacokinetics, and toxicity profiles.

#### Key Structural Features:

- **Tanghinin:** The aglycone of **Tanghinin** is tanghinigenin. It is attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at the 3-beta position.[\[1\]](#)
- **Digoxin:** The aglycone is digoxigenin, which is characterized by a hydroxyl group at the C-12 position of the steroid nucleus. It is attached to a trisaccharide chain of digitoxose.
- **Digitoxin:** The aglycone is digitoxigenin, which lacks the C-12 hydroxyl group present in digoxin. It is also attached to a trisaccharide of digitoxose.
- **Ouabain:** The aglycone is ouabagenin, which is more polar than digoxin and digitoxin due to the presence of multiple hydroxyl groups on the steroid nucleus. It is attached to a single rhamnose sugar moiety.



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Structural relationships of key cardenolides.

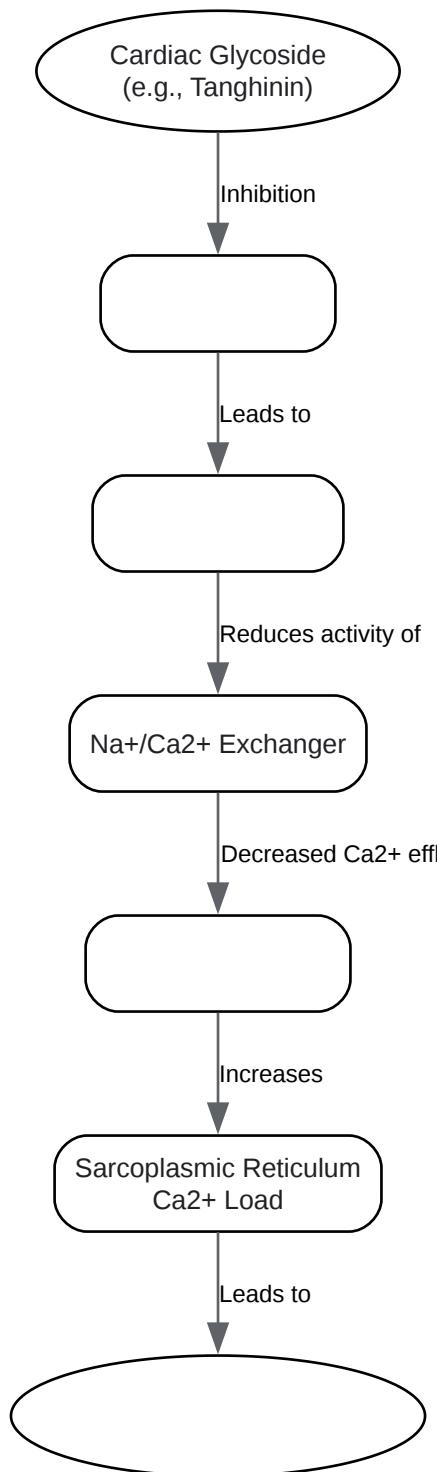
## Mechanism of Action: Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition

The primary molecular target of all cardiac glycosides is the Na<sup>+</sup>/K<sup>+</sup>-ATPase, an integral membrane protein that actively transports sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) ions across the cell membrane. This "pump" is essential for maintaining the electrochemical gradients necessary for various cellular processes, including nerve conduction, muscle contraction, and secondary active transport.

The inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase by cardiac glycosides leads to a cascade of events within the cardiomyocyte:

- Increased Intracellular Sodium: By binding to the alpha subunit of the Na<sup>+</sup>/K<sup>+</sup>-ATPase, cardiac glycosides prevent the extrusion of Na<sup>+</sup> from the cell, leading to an increase in the intracellular Na<sup>+</sup> concentration.
- Altered Na<sup>+</sup>/Ca<sup>2+</sup> Exchanger Activity: The increased intracellular Na<sup>+</sup> concentration reduces the electrochemical gradient that drives the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger to extrude calcium (Ca<sup>2+</sup>) from the cell.
- Increased Intracellular Calcium: The reduced Ca<sup>2+</sup> efflux, coupled with ongoing Ca<sup>2+</sup> influx through L-type calcium channels during the action potential, results in an accumulation of Ca<sup>2+</sup> in the sarcoplasmic reticulum.

- Enhanced Contractility: The increased sarcoplasmic reticulum  $\text{Ca}^{2+}$  load leads to a greater release of  $\text{Ca}^{2+}$  during subsequent action potentials, resulting in a more forceful contraction of the cardiac muscle (positive inotropic effect).



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Signaling pathway of Na+/K+-ATPase inhibition.

## Quantitative Data Presentation

A direct quantitative comparison of the biological activities of **Tanghinin** with other cardiac glycosides is challenging due to the limited availability of published data for **Tanghinin**. The following tables summarize the available data for digoxin, digitoxin, and ouabain. While **Tanghinin** is known to be cytotoxic, specific IC50 and LD50 values from comparative studies are not readily available in the public domain.

Table 1: Comparative Inhibitory Activity on Na+/K+-ATPase (IC50)

Compound	Enzyme Source	IC50 (nM)	Reference(s)
Digoxin	Human $\alpha 1\beta 1$	~100-300	[3]
Human $\alpha 2\beta 1$	~20-50	[3]	
Human $\alpha 3\beta 1$	~20-50	[3]	
Digitoxin	Human $\alpha 1\beta 1$	~50-150	[3]
Human $\alpha 2\beta 1$	~10-30	[3]	
Human $\alpha 3\beta 1$	~10-30	[3]	
Ouabain	Human $\alpha 1\beta 1$	~200-500	[3]
Human $\alpha 2\beta 1$	~10-30	[3]	
Human $\alpha 3\beta 1$	~10-30	[3]	
Tanghinin	Data not available	-	-

Note: IC50 values can vary significantly depending on the enzyme isoform, tissue source, and experimental conditions.

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound	Cell Line	IC50 (nM)	Reference(s)
Digoxin	A549 (Lung)	~50-100	
MCF-7 (Breast)	~20-70		
PC-3 (Prostate)	~30-80		
Digitoxin	A549 (Lung)	~10-30	
MCF-7 (Breast)	~5-20		
PC-3 (Prostate)	~10-40		
Ouabain	A549 (Lung)	~30-60	
MCF-7 (Breast)	~10-40		
PC-3 (Prostate)	~20-50		
Tanghinin	KB (Oral Epidermoid), BC (Breast), NCI-H187 (Small Cell Lung)	Cytotoxic	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

Note: **Tanghinin** has been reported to exhibit cytotoxic activities against these cell lines, but specific IC50 values from direct comparative studies are not available.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 3: Comparative Acute Toxicity (LD50)

Compound	Animal Model	Route of Administration	LD50 (mg/kg)	Reference(s)
Digoxin	Rat	Oral	~28	
Intravenous			~7.5	
Digitoxin	Rat	Oral	~40	
Intravenous			~15	
Ouabain	Rat	Intravenous	~13	
Tanghinin	Data not available	-	-	-

Note: LD50 values are highly dependent on the animal species, strain, and experimental conditions.

## Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the scientific process. Below are detailed methodologies for key experiments used in the study of cardiac glycosides.

### In Vitro Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a cardiac glycoside on the activity of Na<sup>+</sup>/K<sup>+</sup>-ATPase.

**Principle:** The enzymatic activity of Na<sup>+</sup>/K<sup>+</sup>-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is measured and used to calculate the IC<sub>50</sub>.

#### Materials:

- Purified Na<sup>+</sup>/K<sup>+</sup>-ATPase (e.g., from porcine cerebral cortex or commercially available)
- Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl<sub>2</sub>, 50 mM Tris-HCl (pH 7.4)

- ATP solution (100 mM)
- Test compounds (**Tanghinin**, digoxin, etc.) dissolved in a suitable solvent (e.g., DMSO)
- Ouabain (for determining ouabain-sensitive ATPase activity)
- Malachite Green Reagent for phosphate detection
- 96-well microplate
- Spectrophotometer

Procedure:

- Enzyme Preparation: Dilute the purified Na<sup>+</sup>/K<sup>+</sup>-ATPase in assay buffer to a working concentration.
- Compound Dilution: Prepare a serial dilution of the test compounds and ouabain in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
- Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
  - Assay Buffer
  - Test compound or vehicle control
  - Na<sup>+</sup>/K<sup>+</sup>-ATPase enzyme solution
- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.
- Reaction Initiation: Initiate the reaction by adding ATP to each well to a final concentration of 5 mM.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

- Reaction Termination: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
- Phosphate Detection: Add the Malachite Green reagent to each well and incubate at room temperature for 20 minutes to allow for color development.
- Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank (no enzyme) from all readings.
  - The Na<sup>+</sup>/K<sup>+</sup>-ATPase specific activity is the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain).
  - Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) ouabain-sensitive activity.
  - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a cardiac glycoside on a cancer cell line and calculate the IC<sub>50</sub> value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

### Materials:

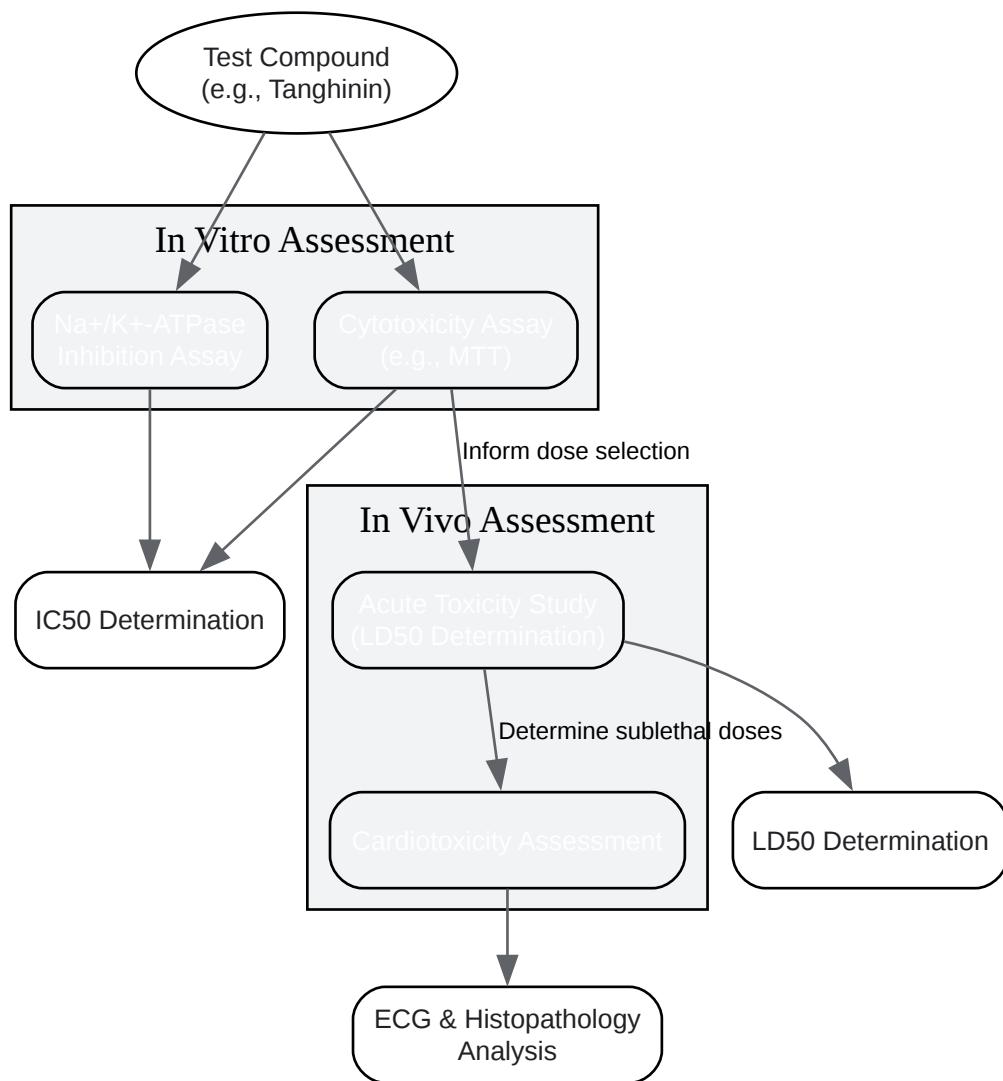
- Human cancer cell line (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Test compounds (**Tanghinin**, digoxin, etc.) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.



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General experimental workflow for cardiac glycosides.

## In Vivo Acute Toxicity and Cardiotoxicity Assessment

**Objective:** To determine the median lethal dose (LD<sub>50</sub>) and assess the cardiotoxic effects of a cardiac glycoside in an animal model.

**Principle:** Animals are administered increasing doses of the test compound to determine the dose that is lethal to 50% of the population. Sub-lethal doses are then used to evaluate specific

organ toxicity, particularly cardiotoxicity, through electrocardiogram (ECG) monitoring and histopathological examination of the heart tissue.

#### Materials:

- Animal model (e.g., Wistar or Sprague-Dawley rats, male and female)
- Test compound (**Tanghinin**, etc.) formulated in a suitable vehicle
- Vehicle control
- Dosing equipment (e.g., oral gavage needles, syringes)
- ECG recording equipment for small animals
- Histopathology equipment and reagents

#### Procedure:

- Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
- Dose Range Finding Study (optional): A preliminary study with a small number of animals per group can be conducted to determine the appropriate dose range for the main study.
- Acute Toxicity (LD50) Study (Up-and-Down Procedure or similar):
  - Administer a single dose of the test compound to an animal.
  - Observe the animal for signs of toxicity and mortality for up to 14 days.
  - Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed increment.
  - Continue this process until the criteria for stopping the study are met. The LD50 is then calculated using appropriate statistical methods.
- Sub-acute Cardiotoxicity Study:

- Divide animals into groups (e.g., control, low dose, mid dose, high dose of the test compound). Doses should be sub-lethal and based on the LD50 data.
- Administer the test compound or vehicle daily for a specified period (e.g., 14 or 28 days).
- Clinical Observations: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
- ECG Monitoring: Record ECGs at baseline and at regular intervals during the study to detect any abnormalities in heart rate, rhythm, and intervals (e.g., PR, QRS, QT).
- Terminal Procedures: At the end of the study, collect blood for clinical chemistry analysis (e.g., cardiac troponins). Euthanize the animals and perform a gross necropsy.
- Histopathology: Collect the heart, weigh it, and preserve it in 10% neutral buffered formalin. Process the heart tissue for histopathological examination to identify any signs of myocardial damage, such as inflammation, necrosis, or fibrosis.
- Data Analysis: Analyze the data using appropriate statistical methods to determine the effects of the test compound on the various parameters measured.

## Conclusion

**Tanghinin**, a cardenolide glycoside from *Cerbera manghas*, shares the fundamental mechanism of Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition with other well-known cardiac glycosides like digoxin, digitoxin, and ouabain. This mechanism underlies both its potential therapeutic applications, particularly in oncology, and its inherent cardiotoxicity. While qualitative data confirms the cytotoxic nature of **Tanghinin**, a significant gap exists in the scientific literature regarding its quantitative potency and toxicity in direct comparison to other cardiac glycosides. Furthermore, its pharmacokinetic profile remains to be elucidated.

The detailed experimental protocols provided in this guide offer a framework for future research to address these knowledge gaps. A thorough understanding of the structure-activity relationship, potency, and safety profile of **Tanghinin** is imperative for any consideration of its development as a therapeutic agent. Further comparative studies are essential to position **Tanghinin** within the broader landscape of cardiac glycosides and to unlock its full therapeutic potential while mitigating its risks.

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